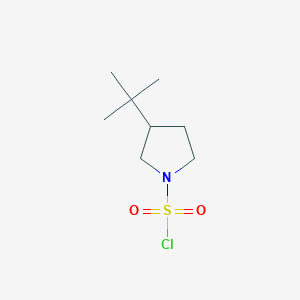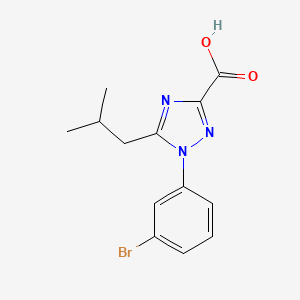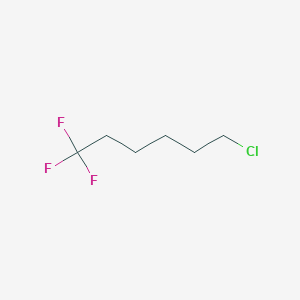
6-Chloro-1,1,1-trifluorohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1,1,1-trifluorohexane is an organic compound with the molecular formula C6H10ClF3 It is a halogenated hydrocarbon, characterized by the presence of chlorine and fluorine atoms attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,1,1-trifluorohexane typically involves the halogenation of hexane. One common method is the chlorination and fluorination of hexane under controlled conditions. The reaction can be carried out using chlorine gas and a fluorinating agent such as hydrogen fluoride (HF) or a fluorine-containing compound. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process. The final product is purified through distillation or other separation techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1,1,1-trifluorohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted hexanes, while oxidation may produce hexanoic acids or ketones.
Aplicaciones Científicas De Investigación
6-Chloro-1,1,1-trifluorohexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine and fluorine atoms into organic molecules.
Biology: The compound can be used in studies involving halogenated hydrocarbons and their effects on biological systems.
Medicine: Research into halogenated compounds often explores their potential as pharmaceutical intermediates or active ingredients.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1,1,1-trifluorohexane involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can participate in various chemical reactions, influencing the reactivity and stability of the compound. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-1,1,1-trifluorohexane
- 6-Bromo-1,1,1-trifluorohexane
- 6-Chloro-1,1,1-trifluoropentane
Uniqueness
6-Chloro-1,1,1-trifluorohexane is unique due to the specific positioning of the chlorine and fluorine atoms on the hexane backbone. This unique arrangement imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in various applications compared to its analogs.
Propiedades
Fórmula molecular |
C6H10ClF3 |
|---|---|
Peso molecular |
174.59 g/mol |
Nombre IUPAC |
6-chloro-1,1,1-trifluorohexane |
InChI |
InChI=1S/C6H10ClF3/c7-5-3-1-2-4-6(8,9)10/h1-5H2 |
Clave InChI |
DZBWNBRYUNTTHQ-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(F)(F)F)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


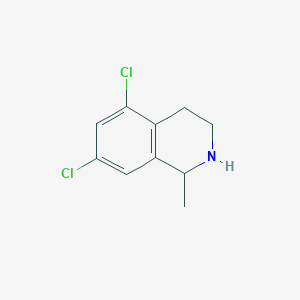
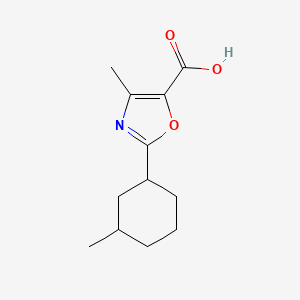
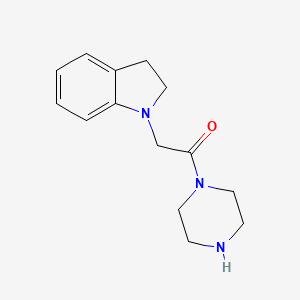
![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid](/img/structure/B13217119.png)
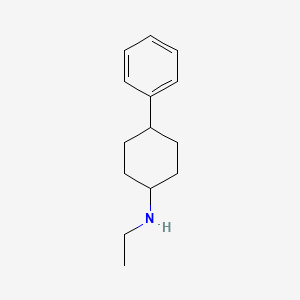

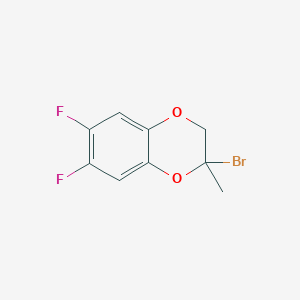
![2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13217155.png)

![2-[(2E)-1-[(tert-Butoxy)carbonyl]pyrrolidin-2-ylidene]-2-fluoroacetic acid](/img/structure/B13217168.png)
![4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13217170.png)
